2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
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Overview
Description
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a biphenyl derivative without the chloro group.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Chlorobiphenyl: A simpler derivative with only a chloro group.
4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.
Uniqueness
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.
Biological Activity
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of chloro-substituted compounds. For instance, research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Data:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 512 | K. pneumoniae |
Control Compound A | 1024 | K. pneumoniae |
The presence of the chloro atom enhances the antibacterial potency by stabilizing interactions with bacterial enzymes responsible for cell wall synthesis .
The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting penicillin-binding proteins (PBPs). This inhibition leads to compromised bacterial cell wall integrity, resulting in cell lysis and death .
Cell Integrity Studies:
- After treatment with the compound at its MIC, significant cytoplasmic content release was observed in treated bacterial cells, confirming cell lysis.
- Hemolytic activity studies showed that while the compound has some hemolytic potential, it remains relatively low compared to other compounds in its class .
Hemolytic Activity
The hemolytic activity of this compound was assessed across different blood types. Results indicated:
- Low hemolysis (4–20%) at concentrations ranging from 50–500 µg/mL.
- Moderate hemolysis (37–47%) was observed at higher concentrations against blood types A and B, while type O exhibited minimal hemolysis (8%) .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of chlorine in the molecular structure significantly influences biological activity. Chlorine atoms are known to enhance lipophilicity and improve binding interactions with target proteins. Variations in substituents around the biphenyl core also affect the compound's efficacy and selectivity against different bacterial strains .
Case Studies and Research Findings
Several case studies have been documented regarding the application of chloro-substituted biphenyl compounds in clinical settings:
- Case Study 1: A study demonstrated that derivatives of biphenyl compounds showed improved antimicrobial efficacy against multidrug-resistant strains of bacteria when compared to their non-chloro counterparts.
- Case Study 2: Research focusing on the synthesis and evaluation of similar compounds revealed that modifications in the biphenyl structure could lead to enhanced anti-biofilm activity, making them promising candidates for treating chronic infections .
Properties
CAS No. |
66016-77-1 |
---|---|
Molecular Formula |
C19H15ClO |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(3-chloro-4-phenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
InChI Key |
ZOAVSVRUXVCCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
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